Rimiterol is derived from the piperidine class of compounds and is structurally related to catecholamines. Its classification as a beta-2 adrenergic agonist places it in a category of medications widely utilized for managing asthma and chronic obstructive pulmonary disease (COPD) due to their ability to induce bronchodilation .
The synthesis of Rimiterol Hydrobromide involves a multi-step process. The primary synthetic route begins with the reaction of 4-hydroxy-2-piperidinylmethyl-1,2-benzenediol with hydrobromic acid. This reaction requires controlled conditions to ensure the successful formation of the hydrobromide salt.
Industrial Production: In industrial settings, the synthesis is optimized for higher yields and purity, employing rigorous quality control measures throughout the process. Techniques such as high-performance liquid chromatography (HPLC) are often utilized to analyze and ensure product quality during synthesis .
Rimiterol's molecular formula is , with a molecular weight of approximately 332.24 g/mol. The compound features a piperidine ring, hydroxyl groups, and a bromide ion in its structure. The stereochemistry of Rimiterol has been characterized through various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, which confirms its absolute configuration .
Rimiterol can undergo several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often utilize halogenating agents .
The mechanism of action of Rimiterol involves its selective binding to beta-2 adrenergic receptors located on the surface of airway smooth muscle cells. Upon binding, Rimiterol activates adenylate cyclase, leading to an increase in cAMP levels within the cell. This elevation in cAMP activates protein kinase A, which phosphorylates myosin light-chain kinase, ultimately resulting in muscle relaxation and bronchodilation .
Rimiterol exhibits several notable physical properties:
Chemical properties include its reactivity towards oxidation and reduction processes, as well as its ability to participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on its aromatic ring .
Rimiterol is primarily utilized in clinical settings for its bronchodilator effects in treating asthma and other respiratory diseases. Its selectivity for beta-2 adrenergic receptors makes it an effective therapeutic agent for alleviating bronchospasm associated with these conditions. Additionally, research continues into its potential applications in other areas such as cardiovascular health due to its influence on smooth muscle relaxation .
Rimiterol (C₁₂H₁₇NO₃) is a catechol-containing β₂-adrenergic agonist with a molecular weight of 223.272 g/mol. Its chemical structure consists of a benzene-1,2-diol (catechol) moiety attached to a piperidine ring through a hydroxymethyl linker. The compound exhibits two chiral centers, resulting in stereoisomers with distinct pharmacological profiles. The active pharmaceutical ingredient exists as the (R,S)-erythro enantiomer, specifically defined as 4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol. This stereochemical configuration is critical for optimal receptor binding and agonist activity at the β₂-adrenergic receptor [1] [6].
The piperidine ring adopts a chair conformation, with the hydroxyl and catechol groups positioned equatorially to minimize steric strain. Nuclear magnetic resonance (NMR) studies confirm the relative stereochemistry, showing characteristic coupling constants between the methine proton (C-H) and the adjacent piperidine proton. X-ray crystallography of the hydrobromide salt (C₁₂H₁₈BrNO₃) reveals a solid-state structure stabilized by hydrogen bonding between the protonated amine and bromide ion, with additional intermolecular hydrogen bonds involving the phenolic hydroxyl groups [6]. This molecular arrangement contributes to the compound's stability in crystalline form.
Table 1: Molecular Characteristics of Rimiterol
Property | Specification | Source |
---|---|---|
IUPAC Name | 4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol | [6] |
Molecular Formula | C₁₂H₁₇NO₃ | [1] |
Molecular Weight | 223.272 g/mol | [1] |
CAS Number (Free base) | 32953-89-2 | [1] |
CAS Number (Hydrobromide) | 31842-61-2 | |
Chiral Centers | Two ((R) at benzylic carbon, (S) at piperidine C2) | [6] |
Stereochemical Designation | erythro-(R,S)-isomer |
Rimiterol demonstrates moderate water solubility (6.83 mg/mL) due to its ionizable amine group (pKa ~8.93) and phenolic hydroxyl groups (pKa ~9.74). The hydrobromide salt form significantly enhances aqueous solubility, making it suitable for pharmaceutical formulations. In organic solvents, rimiterol shows higher solubility in polar solvents like methanol (≥50 mg/mL) and ethanol (≥30 mg/mL), but lower solubility in non-polar solvents such as n-heptane (<0.1 mg/mL) [9].
The catechol moiety renders rimiterol susceptible to oxidative degradation, particularly under alkaline conditions or in the presence of metal ions. In aqueous solutions, it undergoes auto-oxidation to form quinone derivatives, which can be mitigated by antioxidants like ascorbic acid or by maintaining acidic pH (pH 3-5). Solid-state stability studies indicate that the hydrobromide salt remains stable for over 24 months when stored below 25°C with protection from light and moisture. Thermal analysis shows decomposition above 200°C, confirming stability during standard manufacturing processes [9].
Bioavailability of rimiterol is influenced by extensive first-pass metabolism, primarily via catechol-O-methyltransferase (COMT)-mediated methylation of the 3-hydroxyl group. This metabolic pathway significantly reduces oral bioavailability (<15%), necessitating inhalation as the preferred administration route to achieve therapeutic pulmonary effects while minimizing systemic exposure. The compound's moderate logP value (~0.44) suggests balanced lipophilicity for membrane permeability, though the catechol group enhances plasma protein binding, reducing free drug concentration [1] [9].
The industrial synthesis of rimiterol hydrobromide involves a multi-step sequence beginning with 3,4-dihydroxybenzaldehyde and N-carbobenzyloxy-2-piperidone. The key manufacturing method employs a modified Grignard reaction followed by deprotection and salt formation:
Industrial production utilizes continuous flow chemistry for the Grignard step, enhancing heat transfer and reaction control while minimizing degradation of the catechol moiety. Typical production scales achieve batch sizes of 50-100 kg with overall yields of 62-68%. Process analytical technology (PAT) tools, including in-line FTIR and focused beam reflectance measurement (FBRM), monitor reaction completion and crystal size distribution during salt formation [9].
Table 2: Key Reactions in Rimiterol Hydrobromide Synthesis
Step | Reaction Conditions | Reagents/Solvents | Yield | Critical Controls |
---|---|---|---|---|
Grignard Addition | -78°C, N₂ atmosphere, 4h | THF, sec-BuLi, 3,4-dihydroxybenzaldehyde | 85-88% | Temperature control, anhydrous conditions |
Hydrogenolytic Deprotection | 25°C, 50 psi H₂, 12h | Ethanol, Pd/C (5%) | 95% | Catalyst activity monitoring |
Chiral Resolution | Reflux, 2h; crystallization at 4°C | Methanol, L-(-)-tartaric acid | 78%* | pH control (4.0-4.5), seeding |
Hydrobromide Formation | 40°C, then cooling to 5°C at 0.5°C/min | Isopropanol, 48% HBr | 92% | Cooling profile, stirring rate |
*Yield after resolution; overall yield 62-68%
The patent landscape for rimiterol spans formulation technologies, manufacturing processes, and novel crystalline forms. Key patents focus on overcoming stability challenges and enhancing delivery efficiency:
Recent patent applications (2023-2025) focus on co-crystal engineering to enhance pulmonary absorption. WO2023142857A1 describes rimiterol-oxalic acid co-crystals (1:1 stoichiometry) generating aerosols with mass median aerodynamic diameter (MMAD) of 1.2±0.3 μm versus 2.8±0.5 μm for conventional hydrobromide, significantly increasing fine particle fraction to 92±3%. These advancements address rimiterol's metabolic instability through rapid absorption rather than molecular modification, preserving its receptor selectivity [9].
Table 3: Key Patent Innovations in Rimiterol Technology
Patent/Publication | Assignee | Technology Focus | Key Advancement |
---|---|---|---|
WO2023045608A1 | Aurisco Pharmaceutical | HFO-based pMDI formulations | Enhanced chemical stability (95% over 24 months) |
CN114075164B | Yangzhou Aurisco Pharmaceutical | Anhydrous crystalline Form APTI-III | Improved flow properties and hygroscopic stability |
US2022178896A1 | Aurisco Pharmaceutical (Tianjin) | Continuous manufacturing process | 4-hour synthesis time, 19% solvent reduction |
WO2023142857A1 | Aurisco Pharmaceutical | Rimiterol-oxalic acid co-crystals | MMAD 1.2±0.3 μm, 92±3% fine particle fraction |
ConclusionRimiterol's distinctive molecular architecture – featuring a stereochemically defined catechol-piperidine scaffold – underpins its pharmacological activity as a β₂-adrenergic agonist. Industrial production leverages stereoselective synthesis and innovative crystallization techniques to achieve high enantiomeric purity, while patent advancements address stability and delivery challenges through novel formulations and continuous manufacturing. The evolving patent landscape demonstrates sustained technological innovation focused on enhancing rimiterol's physicochemical properties without compromising its receptor selectivity. These developments highlight the integration of molecular design and process engineering in optimizing established therapeutic compounds for modern pharmaceutical applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0